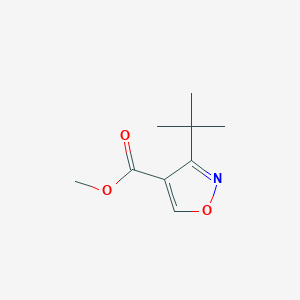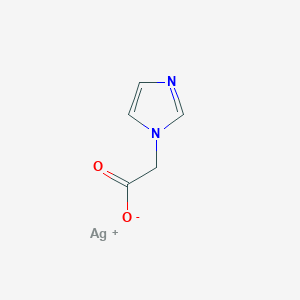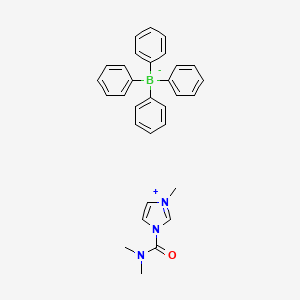
3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline: is a heterocyclic compound with the molecular formula C20H18N2. It is characterized by a tetrahydrocinnoline core structure substituted with two phenyl groups at the 3 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylethane-1,2-dione with hydrazine hydrate, followed by cyclization to form the tetrahydrocinnoline ring . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrahydrocinnoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydrocinnoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: The compound has shown promise in biological studies, including its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Diphenylquinoline
- 3,4-Diphenyl-1,2,3,4-tetrahydroquinoline
- 3,4-Diphenyl-1,2-dihydroquinoline
Comparison: Compared to these similar compounds, 3,4-Diphenyl-5,6,7,8-tetrahydrocinnoline is unique due to its tetrahydrocinnoline core, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications, setting it apart from its analogs .
Eigenschaften
Molekularformel |
C20H18N2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3,4-diphenyl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C20H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
DGBJDXUXOVOQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


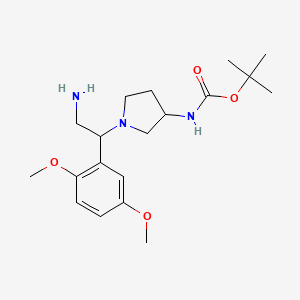
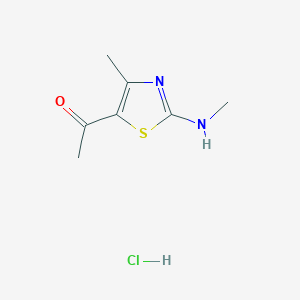

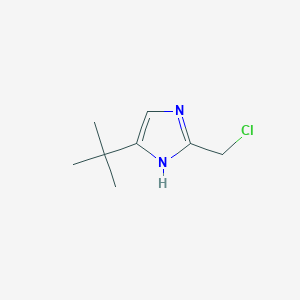


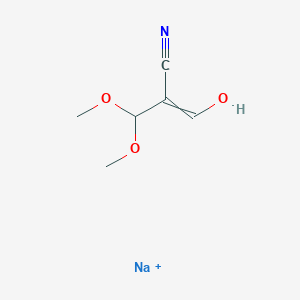
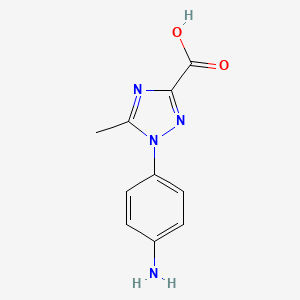
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
